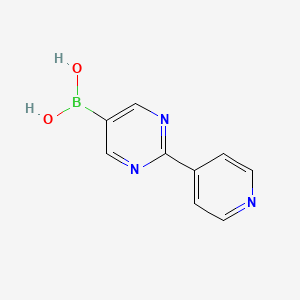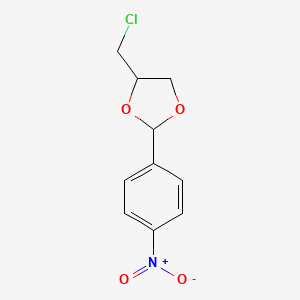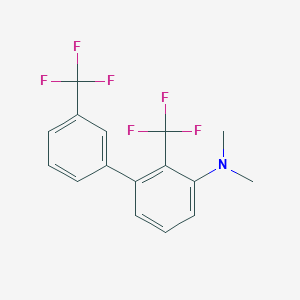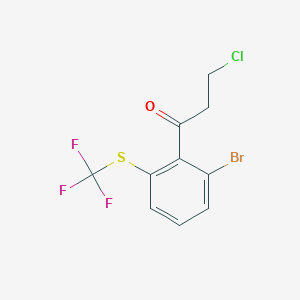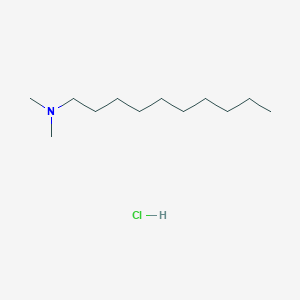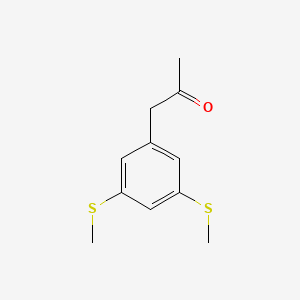![molecular formula C22H35NO2S B14072708 4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is a compound that belongs to the class of diketopyrrolopyrrole (DPP) derivatives. These compounds are known for their excellent electronic properties, making them valuable in various applications, particularly in organic electronics and photovoltaics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione typically involves the reaction of diketopyrrolopyrrole with thiophene derivatives. One common method is the direct (hetero)arylation polymerization using palladium acetate (Pd(OAc)2) and tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) as a catalyst system . The reaction conditions often include heating the reactants in a suitable solvent under an inert atmosphere to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale polymerization techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
4-(2-Hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Halogenation and other substitution reactions can occur in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketopyrrolopyrrole derivatives with additional oxygen functionalities, while reduction can produce more saturated derivatives .
科学研究应用
4-(2-Hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is primarily related to its electronic properties. The compound acts as a donor-acceptor material, facilitating charge transfer processes in electronic devices. The molecular targets include various electronic components, and the pathways involved are related to the efficient transport of charge carriers .
相似化合物的比较
Similar Compounds
- 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole
- 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
4-(2-Hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is unique due to its specific alkyl side chain, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for solution-processed electronic devices, offering improved performance and stability compared to similar compounds .
属性
分子式 |
C22H35NO2S |
|---|---|
分子量 |
377.6 g/mol |
IUPAC 名称 |
4-(2-hexyldecyl)thieno[3,2-b]pyrrole-5,6-dione |
InChI |
InChI=1S/C22H35NO2S/c1-3-5-7-9-10-12-14-18(13-11-8-6-4-2)17-23-19-15-16-26-21(19)20(24)22(23)25/h15-16,18H,3-14,17H2,1-2H3 |
InChI 键 |
LOZFYIWLUVNMBO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCC)CN1C2=C(C(=O)C1=O)SC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


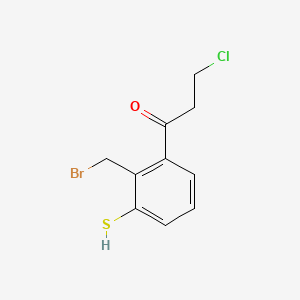
![2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-(2-hydroxyethyl)pyridin-1-ium bromide](/img/structure/B14072646.png)
![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)

